

Application Notes and Protocols for Measuring Urinary Glucose Excretion with T-1095

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: T-1095

Cat. No.: B1682860

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

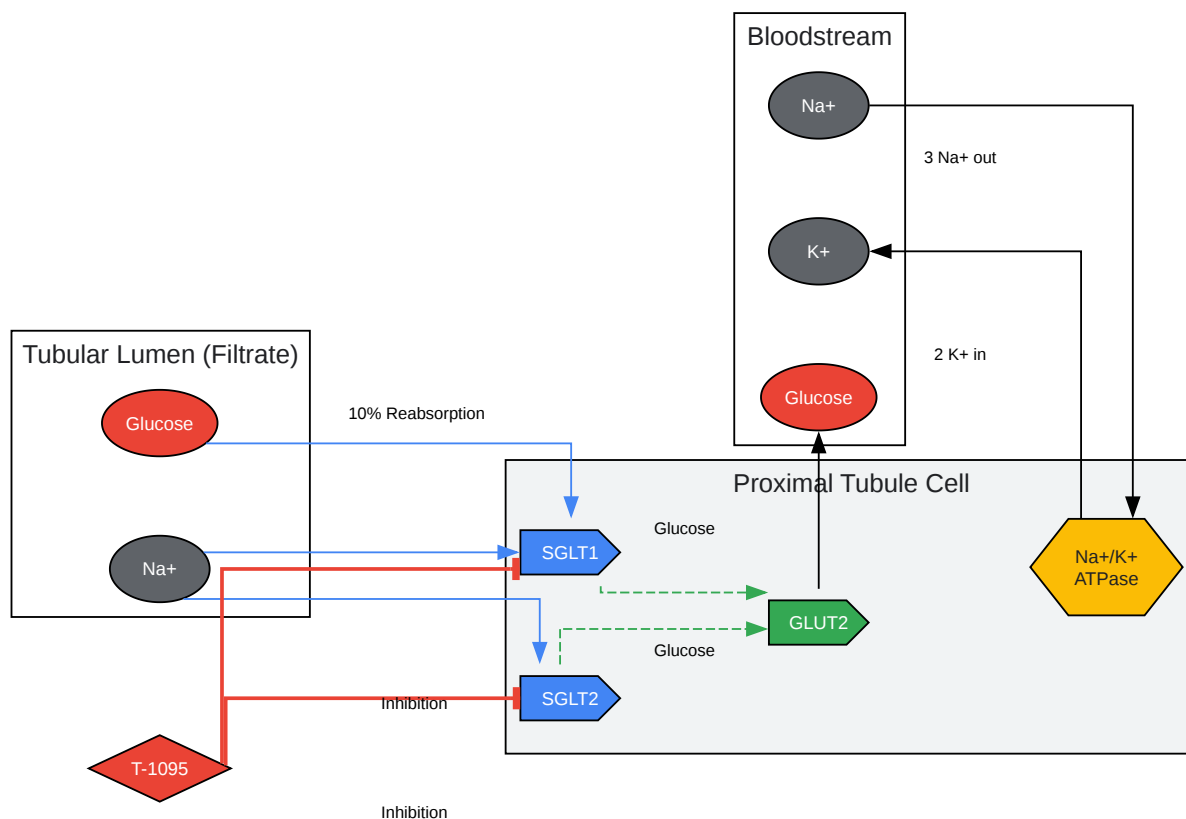
Introduction

T-1095 is a synthetic, orally active prodrug derived from phlorizin that is metabolized in the liver to its active form, **T-1095A**.^{[1][2]} It functions as a potent inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2, which are primarily responsible for glucose reabsorption in the kidneys and intestines.^{[2][3][4]} SGLT2, located in the S1/S2 segments of the proximal tubule, accounts for approximately 90% of renal glucose reabsorption, while SGLT1, in the S3 segment, reabsorbs the remaining 10%.^{[4][5]} By inhibiting these transporters, **T-1095** blocks the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion (UGE).^{[1][6][7]} This mechanism makes **T-1095** a valuable tool for studying glucose homeostasis and a potential therapeutic agent for diabetes mellitus.^{[1][8]} These application notes provide a detailed protocol for evaluating the pharmacodynamic effect of **T-1095** by measuring UGE in a preclinical rodent model of diabetes.

Mechanism of Action: SGLT Inhibition

T-1095 exerts its effects by competitively inhibiting SGLT1 and SGLT2 at the apical membrane of the proximal tubule epithelial cells in the kidney.^[9] This inhibition prevents the influx of sodium and glucose from the tubular lumen into the cells, thereby reducing the amount of glucose returned to the circulation.^[9] The excess glucose is then excreted in the urine.^[1] **T-1095** has shown selectivity for SGLT2 over SGLT1, with reported IC₅₀ values of 2.3 μ M and 22.8 μ M for human SGLT2 and SGLT1, respectively.^{[3][10]}

Mechanism of T-1095 in Renal Proximal Tubule

[Click to download full resolution via product page](#)

*Mechanism of **T-1095** in the renal proximal tubule.*

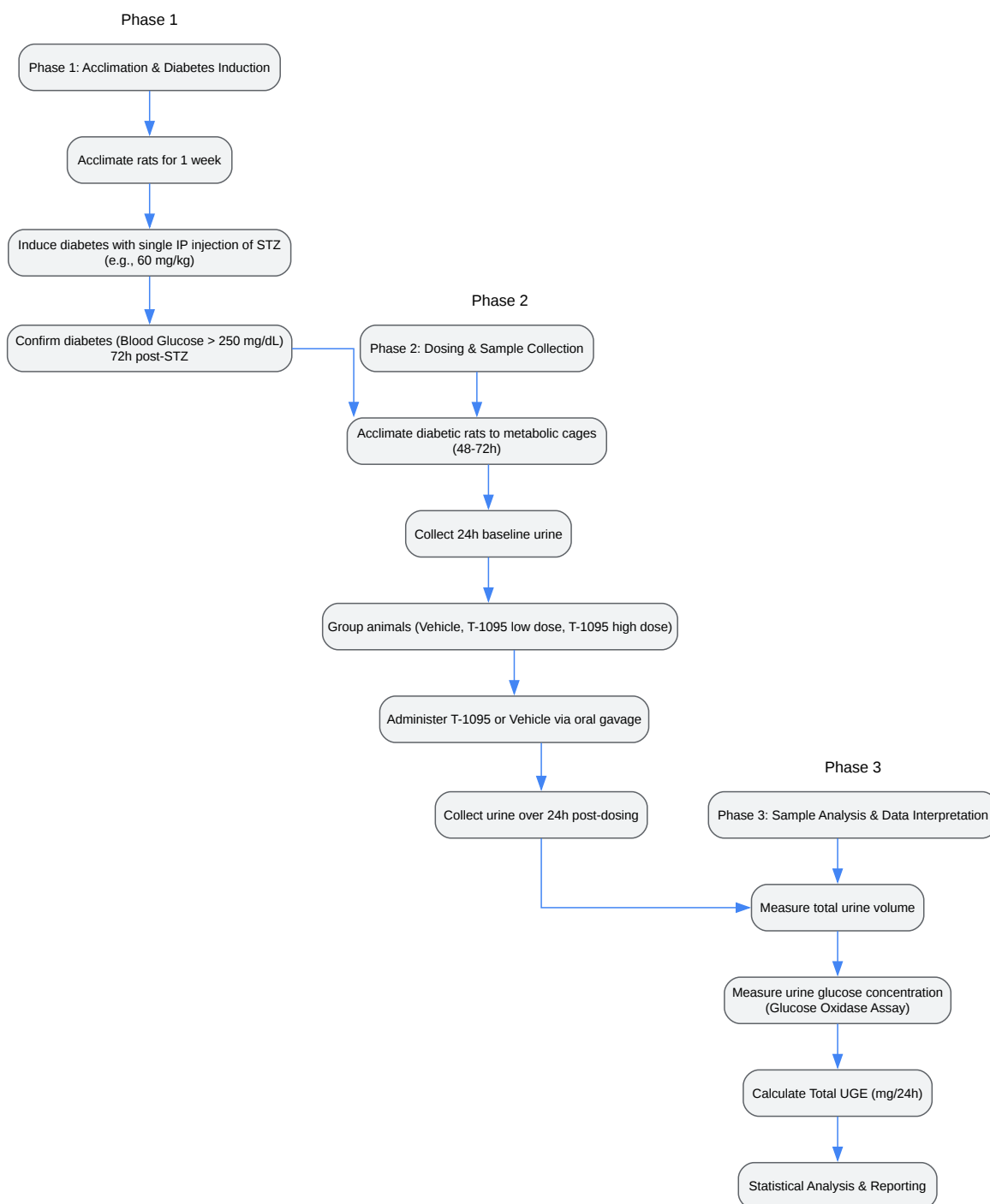
Experimental Protocol: UGE in Diabetic Rats

This protocol describes the measurement of urinary glucose excretion in streptozotocin (STZ)-induced diabetic rats following oral administration of **T-1095**.

3.1. Materials and Reagents

- Compound: **T-1095** (MedChemExpress or equivalent)
- Vehicle: 0.5% (w/v) Methylcellulose in sterile water
- Animals: Male Sprague-Dawley or Wistar rats (200-250g)
- Diabetes Induction: Streptozotocin (STZ), Citrate buffer (0.1 M, pH 4.5)
- Equipment:
 - Metabolic cages for 24-hour urine collection
 - Oral gavage needles
 - Blood glucose meter and test strips
 - Urine collection tubes (with sodium azide as a preservative if needed)
 - Spectrophotometer or automated clinical chemistry analyzer
 - Vortex mixer, centrifuge, pipettes
- Assay Kits: Commercial glucose oxidase or hexokinase assay kit for urine

3.2. Experimental Workflow



[Click to download full resolution via product page](#)

*Workflow for measuring **T-1095**-induced urinary glucose excretion.*

3.3. Detailed Procedure

Step 1: Diabetes Induction

- Acclimate male rats for at least one week.
- Fast animals for 4-6 hours before STZ injection.[\[11\]](#)
- Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).
- Administer a single intraperitoneal (IP) injection of STZ (e.g., 50-65 mg/kg).
- Return animals to their cages with free access to food and water. Provide a 10% sucrose water solution for the first 24 hours to prevent hypoglycemic shock.
- After 72 hours, measure tail-vein blood glucose. Animals with non-fasting glucose levels >250 mg/dL are considered diabetic and can be used for the study.[\[12\]](#)

Step 2: Acclimation and Baseline Urine Collection

- Transfer the confirmed diabetic rats to individual metabolic cages.
- Allow a 48-72 hour acclimation period for the animals to adjust to the new environment.
- Following acclimation, perform a 24-hour baseline urine collection. Record the total volume and store an aliquot at -80°C for glucose analysis.

Step 3: **T-1095** Administration

- Group the animals (n=6-8 per group) into Vehicle control and **T-1095** treatment groups (e.g., Low Dose: 10 mg/kg; High Dose: 30 mg/kg).
- Prepare a suspension of **T-1095** in 0.5% methylcellulose. The compound can be dissolved in DMSO first (e.g., to 60 mg/mL) and then diluted in the vehicle.[\[3\]](#)
- Administer the assigned treatment (Vehicle or **T-1095**) via oral gavage.

Step 4: Post-Dosing Urine Collection

- Immediately after dosing, begin a 24-hour urine collection using the metabolic cages.[13]
- Ensure animals have free access to food and water throughout the collection period.
- At the end of the 24-hour period, record the total urine volume for each animal.
- Centrifuge the urine samples to remove particulates and transfer the supernatant to a clean tube. Store aliquots at -80°C until analysis.[13]

Step 5: Urine Glucose Measurement

- Thaw urine samples on ice.
- Use a commercial glucose oxidase or hexokinase-based colorimetric assay kit.
- Prepare a standard curve using the glucose standards provided in the kit.
- Dilute urine samples as necessary (diabetic rat urine has very high glucose concentrations) to fall within the linear range of the standard curve.
- Perform the assay according to the manufacturer's instructions and measure the absorbance using a plate reader.[13]

Step 6: Data Analysis

- Calculate the glucose concentration (mg/dL or mg/mL) in each urine sample using the standard curve.
- Calculate the total urinary glucose excreted (UGE) over 24 hours using the following formula:
 - $UGE\ (mg/24h) = \text{Glucose Concentration}\ (mg/mL) \times \text{Total Urine Volume}\ (mL/24h)$
- Perform statistical analysis (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) to compare UGE between vehicle and **T-1095** treated groups.

Data Presentation

Quantitative data should be summarized to clearly demonstrate the dose-dependent effect of **T-1095** on key parameters.

Table 1: Effect of **T-1095** on 24-Hour Urinary Glucose Excretion in STZ-Diabetic Rats

Treatment Group	Dose (mg/kg, p.o.)	n	Urine Volume (mL/24h)	Urine Glucose (mg/mL)	Total UGE (mg/24h)	% Increase in UGE vs. Vehicle
Vehicle	-	8	125.5 ± 10.2	45.3 ± 5.1	5689 ± 750	-
T-1095	10	8	130.1 ± 9.8	98.7 ± 8.4	12840 ± 1105	125.7%
T-1095	30	8	132.4 ± 11.1	155.2 ± 12.6	20548 ± 1650	261.2%

*Data are presented as Mean ± SEM.

Statistical significance vs. Vehicle:

**p<0.01,

**p<0.001.

Note: The data presented are representative examples based on published literature and are for illustrative purposes only.

Table 2: Effect of Chronic **T-1095** Administration on Glycemic Control

Treatment Group	Dose (% in diet)	n	Initial Blood Glucose (mg/dL)	Final Blood Glucose (mg/dL)	Final HbA1c (%)
Normal Control	-	8	95 ± 5	98 ± 6	4.1 ± 0.2
Diabetic Vehicle	-	8	480 ± 25	510 ± 30	11.5 ± 0.8
T-1095	0.03%	8	475 ± 22	255 ± 28	7.8 ± 0.5
T-1095	0.1%	8	482 ± 28	180 ± 20	6.2 ± 0.4

*Chronic treatment administered for 4 weeks.
[\[6\]](#) Data are presented as Mean ± SEM. Statistical significance vs. Diabetic Vehicle:
 **p<0.001.

Note: The data presented are representative examples based on published literature[\[6\]](#) and are for illustrative purposes only.

Troubleshooting and Considerations

- **Animal Stress:** Acclimation to metabolic cages is critical to minimize stress-induced variations in urine output and glucose levels.
- **Urine Collection:** Ensure the metabolic cage funnels are clean and positioned correctly to prevent contamination and ensure accurate volume measurement.
- **Sample Dilution:** Diabetic urine is highly concentrated with glucose. Perform serial dilutions to ensure the sample concentration falls within the assay's linear range.
- **Compound Solubility:** **T-1095** has low aqueous solubility. Ensure it is properly suspended in the vehicle before each administration. Sonication may be required.^[3]
- **Mechanism of Action:** Remember that **T-1095** is a prodrug. Its effect depends on its conversion to the active metabolite, **T-1095A**.^[1] This should be considered when designing pharmacokinetic/pharmacodynamic (PK/PD) studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. T-1095, an inhibitor of renal Na⁺-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Discovery and development of gliflozins - Wikipedia [en.wikipedia.org]
3. T-1095 | transporter | SGLT | TargetMol [targetmol.com]
4. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
5. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
6. T-1095, a renal Na⁺-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]
- 8. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na⁺-glucose cotransporter inhibitor T-1095 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. research.ucdavis.edu [research.ucdavis.edu]
- 12. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jove.com [jove.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring Urinary Glucose Excretion with T-1095]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682860#protocol-for-measuring-urinary-glucose-excretion-with-t-1095]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com